molecular formula C11H12N2O3 B13913563 2-(1H-Indazol-5-yloxy)-acetic acid ethyl ester

2-(1H-Indazol-5-yloxy)-acetic acid ethyl ester

Cat. No.: B13913563
M. Wt: 220.22 g/mol
InChI Key: PQUTXSZNXOSLAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-(1H-INDAZOL-5-YLOXY)ACETATE is a chemical compound that belongs to the class of indazole derivatives Indazole is a bicyclic compound containing a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(1H-INDAZOL-5-YLOXY)ACETATE typically involves the reaction of 1H-indazole-5-ol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester product.

Industrial Production Methods

Industrial production of ETHYL 2-(1H-INDAZOL-5-YLOXY)ACETATE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(1H-INDAZOL-5-YLOXY)ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

ETHYL 2-(1H-INDAZOL-5-YLOXY)ACETATE has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer drugs.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 2-(1H-INDAZOL-5-YLOXY)ACETATE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The indazole moiety can engage in hydrogen bonding, π-π stacking, and other interactions with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-(1H-INDOL-5-YLOXY)ACETATE: Similar structure but with an indole moiety instead of indazole.

    METHYL 2-(1H-INDAZOL-5-YLOXY)ACETATE: Similar structure but with a methyl ester group instead of ethyl.

    ETHYL 2-(1H-INDAZOL-3-YLOXY)ACETATE: Similar structure but with the indazole moiety attached at a different position.

Uniqueness

ETHYL 2-(1H-INDAZOL-5-YLOXY)ACETATE is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

ethyl 2-(1H-indazol-5-yloxy)acetate

InChI

InChI=1S/C11H12N2O3/c1-2-15-11(14)7-16-9-3-4-10-8(5-9)6-12-13-10/h3-6H,2,7H2,1H3,(H,12,13)

InChI Key

PQUTXSZNXOSLAQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)NN=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.